An In-depth Technical Guide to Ciclonium Bromide (CAS Number: 29546-59-6)
An In-depth Technical Guide to Ciclonium Bromide (CAS Number: 29546-59-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of Ciclonium bromide (CAS Number: 29546-59-6). Due to the limited availability of published research on this specific compound, this document focuses on its core physicochemical characteristics, drawing comparisons with the broader class of quaternary ammonium compounds to which it belongs. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting both the established data and the current gaps in knowledge regarding Ciclonium bromide's pharmacological profile and potential applications.
Introduction
Ciclonium bromide, identified by the CAS number 29546-59-6, is a quaternary ammonium compound.[1][2] Structurally, it features a central positively charged nitrogen atom bonded to four organic substituents.[3] This class of compounds is known for a variety of applications, including as antimicrobials and as pharmacologically active agents.[4][5] While many quaternary ammonium derivatives have been developed as potent spasmolytics for the gastrointestinal tract, specific therapeutic applications for Ciclonium bromide are not well-documented in publicly available literature.[6]
It is crucial to distinguish Ciclonium bromide (CAS 29546-59-6) from other compounds that may share similar names. For instance, Oxapium iodide (CAS 6577-41-9) is sometimes referred to as "ciclonium" or "cyclonium" but is a distinct chemical entity with a different structure and CAS identifier.[7] This guide will exclusively focus on the properties of the compound associated with CAS number 29546-59-6.
Physicochemical Properties
The fundamental physicochemical properties of Ciclonium bromide have been collated from various chemical databases and supplier information. These properties are essential for its handling, formulation, and analytical characterization.
Chemical Structure and Identification
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IUPAC Name: 2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium bromide[8]
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Synonyms: Adamon, ASTA 3746, Bromuro de ciclonio, Bromure de ciclonium[2]
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SMILES String: CC(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3.[Br-][8]
-
InChI Key: BOCNKEKVCTZYIX-UHFFFAOYSA-M[1]
The structure of Ciclonium bromide, as a quaternary ammonium salt, confers a permanent positive charge, which influences its solubility, permeability, and interactions with biological membranes.
Physical Properties
The available data on the physical properties of Ciclonium bromide is summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical for research-grade material) | [1] |
Storage and Stability
Proper storage is critical to maintain the integrity of Ciclonium bromide. The following conditions are recommended:
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Short-term (days to weeks): Store at 0 - 4°C, dry and dark.[1]
-
Long-term (months to years): Store at -20°C.[1]
The compound is considered stable for several weeks during standard shipping at ambient temperatures.[1]
Pharmacological Profile (Inferred)
There is a notable absence of specific pharmacological, pharmacokinetic, and pharmacodynamic data for Ciclonium bromide in peer-reviewed literature. However, based on its chemical structure as a quaternary ammonium compound, we can infer its potential pharmacological class and mechanism of action by examining related compounds.
Potential Mechanism of Action
Many quaternary ammonium compounds with structural similarities to Ciclonium bromide exhibit anticholinergic and antispasmodic properties.[9][10][11] These effects are typically mediated through the blockade of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.[12][13]
Anticholinergic agents competitively inhibit the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[14] This inhibition leads to a reduction in smooth muscle tone and contractility. The quaternary ammonium structure generally results in poor penetration of the blood-brain barrier, thus minimizing central nervous system side effects.[15]
By relaxing the smooth muscles of the gastrointestinal tract, antispasmodics can alleviate symptoms of cramping, bloating, and abdominal pain associated with conditions like irritable bowel syndrome (IBS).[11][16] Several quaternary ammonium derivatives, such as otilonium bromide and pinaverium bromide, are used clinically for this purpose.[6][17][18][19] Some of these compounds also exhibit calcium channel blocking activity, which contributes to their spasmolytic effects.[6][18]
Disclaimer: The potential mechanism of action described above is based on the properties of structurally related compounds and has not been experimentally verified for Ciclonium bromide (CAS 29546-59-6).
Pharmacokinetics
The pharmacokinetic profile of quaternary ammonium compounds is heavily influenced by their permanent positive charge. This typically results in:
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Poor oral bioavailability: Due to low lipid solubility, absorption from the gastrointestinal tract is often limited.[17][19]
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Limited distribution: These compounds generally have a small volume of distribution and do not readily cross the blood-brain barrier.
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Elimination: Excretion pathways can vary, but often include renal and fecal routes.
Without specific studies on Ciclonium bromide, its absorption, distribution, metabolism, and excretion remain unknown.
Experimental Protocols and Methodologies
The lack of published research on Ciclonium bromide means there are no established experimental protocols specific to this compound. However, researchers interested in investigating its properties can adapt standard methodologies used for the analysis of other quaternary ammonium compounds.
Analytical Characterization
A crucial first step in any research involving a chemical entity is its unambiguous identification and the determination of its purity.
Caption: Workflow for the analytical characterization of Ciclonium bromide.
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
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Standard Solution Preparation: Accurately weigh and dissolve Ciclonium bromide in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
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Sample Preparation: Dissolve the test sample of Ciclonium bromide in the mobile phase to a concentration within the linear range of the assay.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column is a common starting point.
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy) or Mass Spectrometry.
-
-
Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms for retention time and peak area to determine purity.
In Vitro Pharmacological Assessment
To investigate the potential antispasmodic and anticholinergic activity of Ciclonium bromide, standard in vitro assays can be employed.
Caption: Putative mechanism of Ciclonium bromide as a muscarinic antagonist.
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Tissue Preparation: Isolate a segment of animal intestine (e.g., rat or guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
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Contraction Induction: Induce smooth muscle contraction using a spasmogen such as acetylcholine or carbachol.
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Drug Application: Once a stable contraction is achieved, add increasing concentrations of Ciclonium bromide to the organ bath.
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Measurement: Record the changes in muscle tension using an isometric force transducer.
-
Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the potency of Ciclonium bromide as a spasmolytic agent.
Conclusion and Future Directions
Ciclonium bromide (CAS 29546-59-6) is a quaternary ammonium compound with well-defined physicochemical properties but a significant lack of publicly available pharmacological data. Its chemical structure suggests potential as an anticholinergic and antispasmodic agent, similar to other drugs in its class. However, this remains speculative without direct experimental evidence.
For researchers and drug development professionals, Ciclonium bromide represents an under-investigated molecule. Future research should focus on:
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Comprehensive Pharmacological Profiling: Elucidating its mechanism of action, receptor binding affinities, and functional activity in relevant in vitro and in vivo models.
-
Pharmacokinetic and Toxicological Studies: Determining its absorption, distribution, metabolism, excretion, and safety profile.
-
Development of Validated Analytical Methods: Establishing robust methods for its quantification in various matrices.
This technical guide serves as a starting point for such investigations, providing the foundational knowledge of what is currently known about Ciclonium bromide and a roadmap for future research.
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